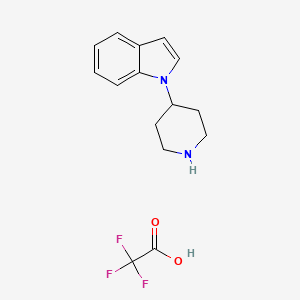

1-(Piperidin-4-yl)-1H-indole trifluoroacetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “1-(Piperidin-4-yl)-1H-indole trifluoroacetate” likely contains an indole group and a piperidine ring, both of which are common structures in many biologically active molecules . The trifluoroacetate is a salt or ester of trifluoroacetic acid, often used in organic synthesis due to its properties .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through methods like reductive amination, where a compound with a carbonyl group is reacted with an amine in the presence of a reducing agent .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the indole and piperidine groups, both of which can participate in various chemical reactions. For example, the indole group can undergo electrophilic substitution, while the piperidine ring can act as a nucleophile .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar trifluoroacetate group could enhance its solubility in polar solvents .Aplicaciones Científicas De Investigación

Synthesis of Piperidine Derivatives

Piperidine derivatives are pivotal in drug design, serving as key building blocks. The compound can undergo various intra- and intermolecular reactions to form substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones. These derivatives find extensive use in over twenty classes of pharmaceuticals, including alkaloids .

Pharmacological Applications

The piperidine moiety is integral to the pharmacological industry. It’s involved in the discovery and biological evaluation of potential drugs. The structural presence of piperidine is associated with a wide range of biological activities, making it a valuable component in the development of new therapeutic agents .

Agrochemical Industry

Trifluoroacetate derivatives, like our compound, are used in the agrochemical industry. They play a role in the synthesis of trifluoromethylpyridines, which are key motifs in active ingredients for crop protection. These derivatives help in the development of pesticides and are crucial for protecting crops from pests .

Antimalarial Research

1,4-Disubstituted piperidines, which can be synthesized from the compound, have shown high selectivity for resistant strains of Plasmodium falciparum . This makes them promising candidates for the development of new antimalarial medications, especially in the face of growing resistance to current treatments .

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-piperidin-4-ylindole;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2.C2HF3O2/c1-2-4-13-11(3-1)7-10-15(13)12-5-8-14-9-6-12;3-2(4,5)1(6)7/h1-4,7,10,12,14H,5-6,8-9H2;(H,6,7) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAZQNIMLSCKVIG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2C=CC3=CC=CC=C32.C(=O)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17F3N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30678094 |

Source

|

| Record name | Trifluoroacetic acid--1-(piperidin-4-yl)-1H-indole (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30678094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Piperidin-4-yl)-1H-indole trifluoroacetate | |

CAS RN |

1198286-07-5 |

Source

|

| Record name | Trifluoroacetic acid--1-(piperidin-4-yl)-1H-indole (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30678094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Oxazolidinone, 3-[(2S,4S)-4-azido-2-(1-methylethyl)-1-oxo-4-[(2S,4S)-tetrahydro-4-(1-methylethyl)-5-oxo-2-furanyl]butyl]-4-(phenylmethyl)-, (4S)-](/img/structure/B598620.png)